1-(4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime
Overview
Description
The compound “1-(4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime” is an oxime derivative with a tetrahydroxybutyl group attached to an imidazole ring . Oximes are a class of compounds that have been studied for their significant roles as acetylcholinesterase reactivators .
Molecular Structure Analysis
The molecular structure of this compound would likely feature an imidazole ring, a characteristic five-membered ring structure containing two nitrogen atoms, attached to a tetrahydroxybutyl group and an oxime group .Chemical Reactions Analysis
Oximes are known to undergo a variety of chemical reactions, including reduction, oxidation, and various rearrangements . The specific reactions that this compound might undergo would depend on the reaction conditions and the other compounds present .Scientific Research Applications
1. Sphingosine-1-Phosphate Lyase Inhibition
A study described the synthesis of LX2931, a potent inhibitor of in vivo sphingosine-1-phosphate lyase, which was derived from the compound . This research provides insights into the potential therapeutic applications of LX2931 in diseases related to sphingosine-1-phosphate lyase (Zhang et al., 2013).
2. Spectroscopic and Computational Analysis
Another research focused on spectroscopic characterization and computational analysis of new alkyl-oxime derivatives, including the compound of interest. This study provided valuable information about the structural and electronic properties of these compounds (Sánchez-Pavón et al., 2020).
3. Antimycotic Activity
Research on (benzo[b]thienyl)methyl ethers of the compound demonstrated preliminary antimycotic data, suggesting its potential in developing new antifungal agents (Raga et al., 1992).
4. Antibacterial Properties
A study synthesized Schiff's bases of 2-hydrazinyl-1-(1H-imidazol-1-yl)-ethanone and evaluated their antibacterial activity. This research indicates the potential of these compounds in antibacterial applications (Patel et al., 2011).
5. Anticonvulsant Activity
The compound's derivatives have been studied for their potential anticonvulsant effects, indicating possible applications in treating convulsive disorders (Bansal et al., 2012).
Safety And Hazards
Future Directions
The future research directions for this compound could include exploring its potential biological and pharmacological activities, given the known activities of related oxime compounds . Further studies could also investigate its physical and chemical properties, and develop methods for its synthesis .
properties
IUPAC Name |
(1R,2S,3R)-1-[2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1H-imidazol-5-yl]butane-1,2,3,4-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O5/c1-4(12-17)9-10-2-5(11-9)7(15)8(16)6(14)3-13/h2,6-8,13-17H,3H2,1H3,(H,10,11)/b12-4+/t6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXVYJYMZLDINS-RSWLNLDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=NC=C(N1)C(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=NC=C(N1)[C@H]([C@@H]([C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime | |
CAS RN |
948840-25-3 | |
Record name | LX 2931 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0948840253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LX-2931 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06297 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LX-2931 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5AGI979T7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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